
3,5-Diclorofeniltiourea
Descripción general
Descripción
3,5-Dichlorophenylthiourea (3,5-DCPT) is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 225.07 g/mol and a melting point of 145-148°C. 3,5-DCPT has been used as a reagent in organic synthesis and as a catalyst in a variety of reactions. It is also used as a pesticide, fungicide, and herbicide. Furthermore, 3,5-DCPT has been used in a variety of biochemical and physiological studies, including studies of enzyme inhibition, enzyme activation, and protein-protein interactions.
Aplicaciones Científicas De Investigación
Aplicaciones Antibacterianas
3,5-Diclorofeniltiourea: se ha identificado como un compuesto con importantes propiedades antibacterianas. La investigación indica que los derivados de la tiourea, incluyendo this compound, exhiben actividad contra varias cepas bacterianas. Esto lo convierte en un posible candidato para el desarrollo de nuevos agentes antibacterianos, especialmente en una era en la que la resistencia a los antibióticos es una preocupación creciente .
Propiedades Antioxidantes
La capacidad antioxidante de los derivados de la tiourea es otra área de interés. Los antioxidantes son cruciales para combatir el estrés oxidativo en los sistemas biológicos, que puede conducir a enfermedades crónicas. La estructura de this compound sugiere que podría servir como un andamiaje para sintetizar compuestos con capacidades antioxidantes mejoradas .
Actividad Anticancerígena
Los derivados de la tiourea se han explorado por sus actividades anticancerígenas. La presencia del grupo diclorofenilo en this compound puede contribuir a su eficacia potencial en la inhibición del crecimiento de células cancerosas. Esta aplicación es particularmente prometedora dada la búsqueda continua de terapias contra el cáncer más efectivas y menos tóxicas .
Uso Antiinflamatorio
La inflamación es una respuesta biológica a estímulos dañinos, y la inflamación excesiva puede conducir a diversas enfermedades. This compound se ha estudiado por sus propiedades antiinflamatorias, que podrían ser beneficiosas en el tratamiento de afecciones inflamatorias crónicas .
Papel en la Investigación Proteómica
La proteómica es el estudio a gran escala de las proteínas, que son partes vitales de los organismos vivos. This compound se utiliza en la investigación proteómica debido a sus propiedades bioquímicas. Se puede utilizar en el estudio de las estructuras y funciones de las proteínas, contribuyendo a nuestra comprensión de varios procesos biológicos .
Aplicación en Síntesis Orgánica
En el campo de la química, this compound sirve como intermedio en reacciones de síntesis orgánica. Su estructura versátil le permite ser utilizada en la síntesis de una amplia gama de compuestos químicos, convirtiéndola en una herramienta valiosa para los químicos que trabajan en proyectos complejos de síntesis orgánica .
Mecanismo De Acción
Mode of Action
It is known to be a derivative of 2-aminothiazole and has been found to affect Mycobacterium tuberculosis energetics . .
Result of Action
It is known to affect Mycobacterium tuberculosis energetics
Action Environment
The compound’s activity may be influenced by various factors such as pH, temperature, and presence of other compounds, but specific studies on these aspects are currently lacking .
Análisis Bioquímico
Biochemical Properties
Thiourea derivatives, including 3,5-Dichlorophenylthiourea, have been found to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .
Molecular Mechanism
It is known that thiourea derivatives can undergo oxidation at sulfur, followed by reactions in which the sulfur moiety is separated from the rest of the molecule .
Propiedades
IUPAC Name |
(3,5-dichlorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2S/c8-4-1-5(9)3-6(2-4)11-7(10)12/h1-3H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJARXOEVLYKDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372124 | |
| Record name | 3,5-dichlorophenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730271 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
107707-33-5 | |
| Record name | 3,5-dichlorophenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)





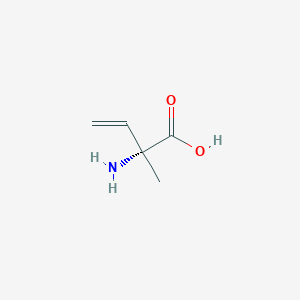
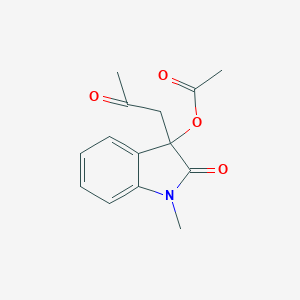

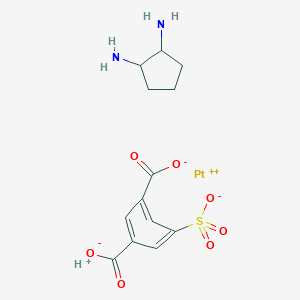

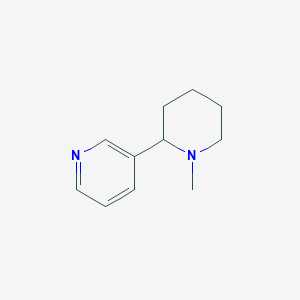
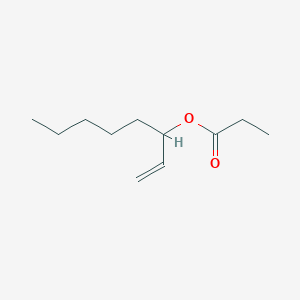
![1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol](/img/structure/B24724.png)